molecular formula C6H4Cl2IN B3142252 2,5-Dichloro-4-iodoaniline CAS No. 500585-92-2

2,5-Dichloro-4-iodoaniline

Cat. No.: B3142252
CAS No.: 500585-92-2
M. Wt: 287.91 g/mol
InChI Key: JVAYPUPZMSSNEP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-iodoaniline is a multifunctional halogenated aniline derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound integrates three distinct halogen substituents—chlorine and iodine—on an aniline scaffold, creating a versatile template for further chemical modification. The iodine atom is particularly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of complex aryl, heteroaryl, or alkylamine groups. The chlorine atoms offer additional sites for selective functionalization or can be left intact to influence the compound's electronic properties, lipophilicity, and overall bioactivity. Researchers utilize this and similar halogenated anilines as key precursors in the development of potential pharmaceutical candidates, agrochemicals, and functional materials. Its structure is characterized by a high molecular weight and density, contributing to its utility in creating structurally diverse compound libraries. Handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAYPUPZMSSNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro 4 Iodoaniline

Amination Reactions and Derivatives

The primary amino group of 2,5-dichloro-4-iodoaniline is a key site for a range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

The condensation reaction between the primary amine of this compound and various aldehydes or ketones readily forms Schiff bases, also known as imines. jetir.org This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. For instance, the reaction of 2,5-dichloroaniline (B50420) with 2-hydroxybenzaldehyde yields the Schiff base 2-(2,5-dichlorobenzylideneamino)phenol. pnu.ac.irpnu.ac.ir Similarly, a novel Schiff base, 2-[(2,6-dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol, has been synthesized from 2,6-dichloro-4-iodoaniline (B1330391) and 4,6-diiodosalicylaldehyde. researchgate.net

Table 1: Examples of Schiff Base Formation

Amine ReactantCarbonyl ReactantSchiff Base Product
2,5-Dichloroaniline2-Hydroxybenzaldehyde2-(2,5-dichlorobenzylideneamino)phenol pnu.ac.irpnu.ac.ir
2,6-Dichloro-4-iodoaniline4,6-Diiodosalicylaldehyde2-[(2,6-dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol researchgate.net

Beyond Schiff base formation, the amino group can undergo various N-functionalization reactions. These include acylation, alkylation, and arylation, leading to the formation of amides, secondary or tertiary amines, and diarylamines, respectively. These reactions are fundamental in diversifying the molecular structure and properties of this compound derivatives for various applications.

Aromatic Substitution and Derivatization

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the substitution pattern is heavily influenced by the existing substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the amino group are already occupied by halogen atoms. The chlorine and iodine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they also direct incoming electrophiles to the ortho and para positions. The interplay of these directing effects determines the regioselectivity of the substitution. Given the substitution pattern, the remaining open positions on the ring (positions 3 and 6) are meta to the amino group and ortho/meta to the halogen substituents. Therefore, electrophilic substitution on this compound is generally difficult and may require harsh reaction conditions. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which are not present in this compound. youtube.comyoutube.com The amino group is a strong electron-donating group, which further disfavors classical SNAr reactions. Therefore, direct displacement of the chloro or iodo substituents by a nucleophile is generally not a facile process under standard SNAr conditions.

Cross-Coupling Reactions and Advanced Synthetic Applications

The presence of both chloro and iodo substituents on the aromatic ring makes this compound a versatile substrate for various transition metal-catalyzed cross-coupling reactions. youtube.comnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in oxidative addition steps of catalytic cycles, such as in Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govbeilstein-journals.org This difference in reactivity allows for selective functionalization at the 4-position (iodo-substituted) while leaving the chloro-substituents intact. This regioselectivity is highly valuable in multi-step organic synthesis. For instance, a Suzuki-Miyaura cross-coupling reaction could be performed to introduce an aryl or vinyl group at the 4-position, followed by a subsequent, more forcing cross-coupling reaction to modify the chloro-substituted positions.

Table 2: Potential Cross-Coupling Reactions of this compound

Cross-Coupling ReactionCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid4-Aryl-2,5-dichloroaniline
HeckAlkene4-Vinyl-2,5-dichloroaniline
SonogashiraTerminal alkyne4-Alkynyl-2,5-dichloroaniline
Buchwald-HartwigAmineN-Aryl-2,5-dichloro-4-iodoaniline
StilleOrganostannane4-Aryl/Vinyl-2,5-dichloroaniline

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govbeilstein-journals.org For substrates like this compound, the significantly higher reactivity of the C-I bond compared to the C-Cl bonds allows for selective functionalization at the 4-position. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki reactions) or migratory insertion (for Heck reactions), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

C-C Bond Formation with Carbon-Based Nucleophiles

The Suzuki-Miyaura and Heck reactions are cornerstone methodologies for creating C-C bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the principles of regioselectivity in similar dihalosubstituted systems are well-established. For instance, in compounds containing both iodo and chloro substituents, the Suzuki coupling occurs selectively at the more reactive carbon-iodine bond. This selectivity is demonstrated in the reaction of 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids, which yields the 4-aryl-7-chloroquinoline product in high yield, leaving the chloro group intact for potential subsequent transformations.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Iodides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100
Pd(PPh₃)₄PPh₃Na₂CO₃DME/Water80
PdCl₂(dppf)dppfCs₂CO₃Dioxane90

This table represents typical conditions for Suzuki-Miyaura reactions and is for illustrative purposes. Specific conditions for this compound would require empirical optimization.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction is catalyzed by palladium complexes and requires a base. nih.gov The reactivity order of the halides (I > Br > Cl) ensures that in this compound, the reaction would proceed selectively at the C-I bond. This allows for the introduction of various alkenyl groups at the 4-position of the aniline (B41778) ring. The reaction is a foundational method for C-C bond formation. rsc.org

C-N Bond Formation with Nitrogen-Based Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond. beilstein-journals.org This reaction is of paramount importance for the synthesis of arylamines. Given the structure of this compound, a Buchwald-Hartwig reaction would selectively occur at the C-I bond, allowing the introduction of a new amino substituent.

A notable application involving a similar substrate is the synthesis of carbazole (B46965) derivatives. In a one-pot, two-step procedure, an o-iodoaniline can react with a silylaryl triflate in the presence of cesium fluoride (B91410) to afford an N-arylated intermediate. This intermediate then undergoes an in-situ palladium-catalyzed intramolecular cyclization to form the carbazole ring system. nih.gov For example, the related compound 2,4-dichloro-6-iodoaniline (B79478) has been successfully used in such a sequence to produce highly substituted carbazoles in good yields. nih.gov This highlights the utility of palladium-catalyzed C-N bond formation followed by intramolecular C-H activation as a powerful strategy for constructing complex heterocyclic frameworks.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane110
Pd(OAc)₂BINAPNaOt-BuToluene100
[(cinnamyl)PdCl]₂t-BuBrettPhosK₃PO₄t-Amyl alcohol100

This table represents typical conditions for Buchwald-Hartwig aminations and is for illustrative purposes. Specific conditions for this compound would require empirical optimization.

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals, particularly copper, are widely used to catalyze C-N bond formation in what is known as the Ullmann condensation. Copper-catalyzed amination reactions can be a cost-effective alternative to palladium-catalyzed methods and are often complementary in scope. These reactions typically require a copper(I) source (e.g., CuI) and often a ligand, such as a diamine or an amino acid, to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol. For this compound, a copper-catalyzed amination would be expected to show high selectivity for the C-I bond over the C-Cl bonds, similar to palladium-catalyzed processes.

Transition-Metal-Free Coupling Methodologies

In recent years, there has been a growing interest in developing transition-metal-free coupling reactions to reduce costs and environmental impact. These reactions often proceed through different mechanisms, such as nucleophilic aromatic substitution (SNAr) or radical pathways.

For SNAr reactions, the aromatic ring must be activated by strongly electron-withdrawing groups. The two chloro substituents on the this compound ring do provide some electron withdrawal, but typically, more potent activating groups like a nitro group are required for SNAr to proceed readily with amine nucleophiles.

Alternatively, base-promoted homolytic aromatic substitution (HAS) reactions can achieve C-C bond formation under metal-free conditions. These reactions often involve the generation of an aryl radical intermediate that then adds to an arene. Such methodologies, while powerful, can sometimes suffer from a lack of regioselectivity. Another approach involves visible-light-induced reactions, where aryldiazonium salts, generated in situ from anilines, are converted to radicals that can arylate other substrates.

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways and Intermediates

The mechanism of palladium-catalyzed cross-coupling reactions has been studied extensively. The catalytic cycle is generally accepted to proceed through three main steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0)Ln complex (where L is a ligand). This step involves the cleavage of the C-X bond and results in the formation of a square planar Pd(II) complex, trans-[ArPd(X)L₂]. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl >> F. For this compound, oxidative addition will occur almost exclusively at the C-I bond.

Transmetalation (for Suzuki-type reactions) : In the Suzuki-Miyaura coupling, the arylpalladium(II) halide complex reacts with an organoboron species that has been activated by a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex, [ArPd(Ar')L₂].

Reductive Elimination : This is the final step where the two organic groups on the palladium center are coupled, forming a new C-C bond and the desired biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

In the Heck reaction , the pathway differs after oxidative addition. The arylpalladium(II) complex coordinates to the alkene. This is followed by a syn-migratory insertion of the aryl group into the C=C double bond. A subsequent β-hydride elimination then occurs, forming the substituted alkene product and a hydridopalladium(II) complex. The final step involves deprotonation by a base to regenerate the Pd(0) catalyst.

For the Buchwald-Hartwig amination , after the initial oxidative addition, the amine coordinates to the palladium(II) complex. Deprotonation by the base forms a palladium-amido complex. Reductive elimination from this intermediate then yields the arylamine product and regenerates the Pd(0) catalyst.

Role of Steric and Electronic Effects on Reactivity of this compound

The chemical reactivity of this compound is intricately governed by the interplay of steric and electronic effects originating from its substituents: the amino (-NH₂), two chloro (-Cl), and one iodo (-I) groups. These effects dictate the electron density distribution within the aromatic ring and the accessibility of its reactive sites, thereby influencing the feasibility and outcome of various chemical transformations.

Electronic Effects:

The electronic landscape of the benzene ring in this compound is shaped by the cumulative inductive and resonance effects of its substituents. The amino group is a potent activating group, donating electron density to the aromatic system primarily through a positive resonance effect (+R), which significantly outweighs its negative inductive effect (-I). This electron donation increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the amino group.

In this compound, the strong activating effect of the amino group counteracts the deactivating effects of the three halogen atoms. However, the positions of the substituents are crucial in directing the regioselectivity of reactions. The positions ortho and para to the amino group are C6 and C4/C2 respectively. Since positions C2 and C4 are already substituted, the primary site for electrophilic attack is the C6 position, which is ortho to the amino group and meta to a chlorine atom.

The following table summarizes the electronic effects of the substituents:

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-NH₂-I (weak)+R (strong)Activating
-Cl-I (strong)+R (weak)Deactivating
-I-I (strong)+R (weak)Deactivating

Steric Effects:

Steric hindrance in this compound arises from the spatial bulk of the substituents, particularly the large iodine atom at the C4 position and the chlorine atom at the C5 position. study.comyoutube.com This steric crowding can significantly impact the reactivity of the molecule in several ways:

Shielding of Reactive Sites: The bulky substituents can physically obstruct the approach of reagents to adjacent positions on the aromatic ring. For instance, the iodine atom at C4 and the chlorine atom at C5 can hinder reactions at the neighboring C3 and C6 positions.

Influence on Reaction Rates: Steric hindrance can slow down reaction rates by increasing the activation energy of the transition state. reddit.com For a reaction to occur, the reactants must be able to approach each other in a specific orientation, which can be difficult if bulky groups are in the way.

The interplay of these steric and electronic effects is critical in determining the outcome of specific reactions. For example, in palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination, the large iodine atom is a potential reactive site. wikipedia.orgnih.gov However, the steric hindrance from the adjacent chlorine atom at C5 and the electronic deactivation of the ring might influence the efficiency of the catalytic cycle.

Similarly, for reactions involving the amino group, such as diazotization, the flanking chlorine atom at C2 can exert a steric effect, potentially affecting the rate and efficiency of the reaction. google.comwipo.int

The following table provides a qualitative assessment of the combined steric and electronic effects on the potential reactive sites of the this compound ring:

PositionElectronic InfluenceSteric HindrancePredicted Reactivity
C3Deactivated by adjacent -Cl and -IModerately hindered by C2-Cl and C4-ILow
C6Activated by ortho -NH₂Moderately hindered by C5-ClHighest for electrophilic substitution

Crystallographic and Structural Investigations of 2,5 Dichloro 4 Iodoaniline and Its Analogues

Solid-State Reactivity and Transformations (e.g., Diiodination of 4-Iodoaniline)

Solid-state reactions represent a unique and environmentally benign alternative to conventional solution-phase synthesis, often proceeding with higher efficiency and selectivity in the absence of solvents. rsc.org The study of these transformations in halogenated anilines is crucial for understanding how crystal packing and intermolecular forces influence chemical reactivity. While specific research on the solid-state diiodination of 4-iodoaniline (B139537) is not extensively documented, the principles of such transformations can be thoroughly understood through analogous systems, such as the solid-state bromination of anilines. These reactions are typically conducted using two primary solvent-free methods: gas-solid reactions and solid-solid grinding (mechanochemistry). rsc.org

Detailed Research Findings

Research into the solid-state halogenation of anilines has demonstrated that these reactions can provide excellent yields and regioselectivity that differ from, and are often superior to, those of solution-based methods. rsc.org

Gas-Solid Halogenation: In this method, a solid crystalline aniline (B41778) is exposed to a halogen in the gas phase. For example, the exposure of solid anilines to bromine gas has been shown to result in selective bromination. Unlike in solution, where polybromination is common due to the high activation of the aromatic ring by the amino group, gas-solid reactions can yield monobrominated or dibrominated products with high purity. rsc.orgchemistrysteps.com The reaction's outcome is heavily influenced by the crystal lattice's ability to accommodate the reactant gas and the geometric arrangement of the molecules within the crystal, which can pre-organize the substrate for a specific reaction pathway.

Solid-Solid (Mechanochemical) Halogenation: This technique involves the co-grinding of a solid aniline with a solid halogenating agent. Mechanochemistry uses mechanical energy to induce chemical reactions. thieme-connect.de The solid-state bromination of anilines has been successfully achieved by grinding the substrate with reagents like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone. rsc.org These reactions are often complete within hours and can produce high yields of selectively halogenated products. The process avoids bulk solvents and allows for reactions to occur at ambient temperatures.

Application to the Diiodination of 4-Iodoaniline: Based on these analogous studies, a potential pathway for the solid-state diiodination of 4-iodoaniline can be proposed. Exposing crystalline 4-iodoaniline to iodine vapor (a gas-solid reaction) or co-grinding it with a solid iodinating agent like N-iodosuccinimide (NIS) could facilitate the introduction of a second iodine atom onto the aniline ring. The inherent crystal structure of 4-iodoaniline, which features N-H···N and N-H···I interactions, would play a critical role in directing the regioselectivity of the incoming electrophile, likely favoring substitution at one of the ortho positions to the amino group, yielding 2,4-diiodoaniline. researchgate.net

The following table summarizes the results from a study on the selective solid-state bromination of various anilines, which serves as a model for the potential reactivity of 4-iodoaniline.

Aniline SubstrateReaction TypeReagentPrimary ProductYield (%)
AnilineGas-SolidBr2 (gas)2,4,6-Tribromoaniline99
4-MethylanilineGas-SolidBr2 (gas)2,6-Dibromo-4-methylaniline99
4-BromoanilineGas-SolidBr2 (gas)2,4,6-Tribromoaniline99
AnilineSolid-Solid (Grinding)Pyridinium hydrobromide perbromide2,4,6-Tribromoaniline85
2-Aminobenzoic acidSolid-Solid (Grinding)Pyridinium hydrobromide perbromide3,5-Dibromo-2-aminobenzoic acid99

Data sourced from a study on solid-state brominations, illustrating typical conditions and outcomes for such transformations. rsc.org

This structured reactivity within the solid state underscores the importance of crystallographic parameters in directing chemical transformations. The precise arrangement of 4-iodoaniline molecules in the crystal lattice would dictate the accessibility of specific carbon atoms to the iodinating agent, thereby controlling the formation of diiodinated isomers.

Computational and Theoretical Studies on 2,5 Dichloro 4 Iodoaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a theoretical framework to understand the behavior of 2,5-Dichloro-4-iodoaniline.

DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations reveal the distribution of electron density within the molecule, which is crucial for understanding its chemical behavior. The presence of electronegative halogen atoms (chlorine and iodine) and the electron-donating amino group significantly influences the electronic landscape of the aniline (B41778) ring.

Quantum chemical calculations for similar compounds, such as 2,5-dichloroaniline (B50420), have shown that the substitution of functional groups leads to a redistribution of electron density. For this compound, the amino group increases the electron density of the aromatic ring through resonance, while the chlorine and iodine atoms withdraw electron density via their inductive effects. DFT can quantify these effects by calculating atomic charges and mapping the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule.

Table 1: Calculated Electronic Properties of Substituted Anilines

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Aniline -5.21 -0.23 4.98
2,5-Dichloroaniline -5.45 -0.58 4.87
This compound (Predicted) -5.52 -0.71 4.81

Note: Values for this compound are estimated based on trends observed in related halogenated anilines.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting the electron-donating nature of the -NH2 group. The LUMO, conversely, is likely distributed over the aromatic ring with significant contributions from the carbon atoms bonded to the electronegative halogen atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical studies on 2,5-dichloroaniline have indicated that the presence of chloro substituents results in a stabilization of the HOMO level and an increase in the HOMO-LUMO energy gap compared to aniline, suggesting a decrease in reactivity rasayanjournal.co.in. The addition of an iodine atom at the 4-position is predicted to further influence these orbital energies.

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, theoretical studies can aid in the assignment of experimental vibrational bands to specific molecular motions.

For this compound, DFT calculations would predict the characteristic vibrational modes associated with the N-H stretching of the amino group, C-N stretching, C-H stretching and bending of the aromatic ring, and the C-Cl and C-I stretching vibrations. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and provide a detailed understanding of its vibrational properties. For example, studies on similar halogenated compounds have demonstrated excellent agreement between DFT-predicted and experimentally observed vibrational spectra nih.gov.

Quantum Chemical Modeling of Reactivity

Quantum chemical methods are invaluable for modeling the reactivity of molecules, allowing for the simulation of reaction pathways and the prediction of reaction outcomes.

Computational modeling can be used to simulate the mechanisms of chemical reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, which are common for anilines, DFT can be employed to map the potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, the activation energy barriers for different reaction pathways can be determined. A lower energy barrier indicates a more favorable reaction pathway. For halogenated anilines, computational studies have explored the mechanisms of further halogenation, elucidating the role of intermediates and the influence of existing substituents on the reaction rate sci-hub.se. Such simulations for this compound would provide critical insights into its reactivity in various chemical transformations.

A key aspect of reactivity for substituted aromatic compounds is regioselectivity—the preference for reaction at a particular position on the ring. Quantum chemical models can predict the most likely sites for electrophilic or nucleophilic attack.

For this compound, the directing effects of the substituents determine the regioselectivity of reactions like further halogenation or nitration. The amino group is a strong activating group and an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects can be complex.

Computational approaches, such as calculating the Fukui functions or mapping the molecular electrostatic potential, can identify the most nucleophilic (electron-rich) sites on the aromatic ring, which are the most susceptible to electrophilic attack. Machine learning models trained on DFT-calculated descriptors have also emerged as powerful tools for accurately predicting the regioselectivity of electrophilic aromatic substitution reactions rsc.org. For this compound, these models would likely predict that the vacant ortho position to the amino group (C6) is the most probable site for electrophilic substitution, due to the strong activating and directing effect of the amino group.

Table 2: Predicted Regioselectivity for Electrophilic Attack on this compound

Position Directing Groups Predicted Reactivity
C3 Ortho to -Cl, Meta to -NH2 and -I Low

Thermodynamic and Kinetic Considerations of this compound

Computational and theoretical chemistry offer powerful tools to investigate the underlying energetic and mechanistic details of chemical compounds and their reactions. For this compound, these studies can provide valuable insights into its stability, reactivity, and the pathways it follows during chemical transformations. Such understanding is crucial for optimizing synthetic routes and predicting the behavior of the molecule in various chemical environments.

Enthalpies of Formation and Reaction Energies

Table 1: Hypothetical Data Table for Calculated Thermodynamic Properties of this compound

PropertyCalculated Value (kJ/mol)Computational Method
Enthalpy of Formation (Gas Phase)Data not availablee.g., B3LYP/6-311+G(d,p)
Reaction Energy (Hypothetical N-acetylation)Data not availablee.g., M06-2X/def2-TZVP

Note: The data in this table is hypothetical and serves as an illustration of how such data would be presented. Specific computational studies on this compound are required to populate this table with actual values.

Transition State Characterization

Understanding the kinetics of a reaction requires the characterization of its transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational chemistry is an indispensable tool for locating and characterizing these fleeting structures. For reactions involving this compound, theoretical calculations can be used to model the potential energy surface and identify the geometry and energy of the relevant transition states.

The characterization of a transition state involves several key steps. First, an initial guess for the TS geometry is made, often based on chemical intuition or by scanning the potential energy surface along a presumed reaction coordinate. This initial structure is then optimized using algorithms specifically designed to locate saddle points on the potential energy surface. A crucial step in confirming a true transition state is a frequency calculation. A valid transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products.

For example, in a hypothetical SNAr (nucleophilic aromatic substitution) reaction where the iodine atom of this compound is replaced, computational methods could be used to characterize the Meisenheimer complex intermediate and the transition states leading to and from it. The activation energy of the reaction, which is a key determinant of the reaction rate, can be calculated as the energy difference between the reactants and the transition state.

Table 2: Hypothetical Data Table for a Transition State Analysis of a Reaction Involving this compound

Reaction ParameterCalculated ValueComputational Method
Activation Energy (Ea)Data not availablee.g., CCSD(T)/aug-cc-pVTZ
Imaginary FrequencyData not availablee.g., B3LYP/6-311+G(d,p)
Key Bond Distances in TSData not availablee.g., B3LYP/6-311+G(d,p)

Note: This table is illustrative. Populating it with factual data would necessitate specific computational investigations into reactions of this compound.

Applications As a Precursor for Advanced Materials and Complex Molecules

Applications as a Precursor for the Synthesis of Heterocyclic Compounds

The structural framework of 2,5-dichloro-4-iodoaniline is particularly well-suited for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The presence of the amino group and the highly reactive carbon-iodine bond allows for various cyclization strategies, making it a valuable starting material for pharmacologically and materially significant scaffolds.

Synthesis of Carbazoles and Dibenzofurans

A powerful method for the synthesis of carbazoles involves a one-pot, two-step palladium-catalyzed process starting from ortho-iodoanilines. This procedure includes an initial N-arylation followed by an intramolecular C-H bond activation to form the carbazole (B46965) core. Research has demonstrated that substituted o-iodoanilines are effective substrates in this transformation. For instance, the reaction of a structurally similar compound, 2,4-dichloro-6-iodoaniline (B79478), with a silylaryl triflate in the presence of cesium fluoride (B91410), followed by a palladium acetate (B1210297) and tricyclohexylphosphine (B42057) catalyst system, yields the corresponding dichlorinated carbazole in high yield. nih.gov The presence of chlorine atoms on the aniline (B41778) ring does not impede the cyclization process. nih.gov This established methodology suggests that this compound is a highly suitable precursor for the synthesis of specifically substituted dichloro-carbazoles, which are of interest for their electronic and photophysical properties.

A similar palladium-catalyzed strategy is employed for the synthesis of dibenzofurans, starting from o-iodophenols. nih.gov While this requires the conversion of the aniline to a phenol, the underlying synthetic principle highlights the utility of the carbon-iodine bond in forming these fused heterocyclic systems.

PrecursorHeterocyclic ProductKey Reaction TypeCatalyst SystemYield (%)
o-Iodoaniline derivativeCarbazole derivativeN-Arylation / Intramolecular C-H ArylationPd(OAc)₂ / PCy₃Good to Excellent
2,4-dichloro-6-iodoaniline6,8-dichloro-1,2-dimethylcarbazoleN-Arylation / Intramolecular C-H ArylationPd(OAc)₂ / PCy₃85

Synthesis of Quinolines and Quinazolines

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry. Several classic and modern synthetic methods can utilize anilines as key starting materials. Given its structure as a substituted aniline, this compound can serve as a precursor in these syntheses.

Quinolines:

Combes quinoline (B57606) synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. This compound could react with a suitable β-diketone to produce a highly substituted dichloro-iodo-quinoline.

Doebner-von Miller reaction: This reaction synthesizes quinolines from α,β-unsaturated carbonyl compounds and anilines in the presence of a Lewis acid or Brønsted acid.

Friedländer synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). While this would require prior modification of the aniline, it represents a versatile route.

Palladium-catalyzed reactions: More contemporary methods, such as the palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal acetylenes, provide a direct route to 4-quinolones, which are important pharmacophores. acs.org This approach directly leverages the C-I bond present in this compound.

Quinazolines: The synthesis of the quinazoline (B50416) ring system often involves the cyclization of intermediates derived from anthranilic acid or 2-amino benzonitriles. However, numerous methods also proceed directly from substituted anilines. A common approach is the reaction of an aniline with a 2-aminobenzaldehyde (B1207257) or a related derivative in the presence of an oxidant. Modern, efficient protocols include iodine-catalyzed three-component reactions of o-aminoarylketones, aldehydes, and ammonium (B1175870) acetate, which proceed in high yields. nih.gov The functional groups on this compound make it a candidate for incorporation into such multi-component strategies to generate quinazolines with a specific halogenation pattern.

Thiazine (B8601807) and Benzothiazine Derivatives

The synthesis of benzothiazines, particularly the phenothiazine (B1677639) subclass, can be achieved from diarylamines. A viable synthetic pathway for utilizing this compound begins with its coupling with a suitable thiophenol via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org The resulting diarylamine, containing the 2,5-dichloro-4-iodophenyl moiety, can then undergo cyclization.

A classic method for synthesizing phenothiazines is the reaction of a diarylamine with elemental sulfur, often catalyzed by iodine. slideshare.netyoutube.com This fusion reaction proceeds via an electrophilic thionation followed by intramolecular cyclization, creating the central thiazine ring. Applying this sequence to a diarylamine derived from this compound would lead to the formation of a highly halogenated phenothiazine derivative. These compounds are of interest due to their redox properties and potential applications in materials science and pharmacology.

Starting MaterialIntermediateFinal ProductKey Reactions
This compoundSubstituted DiarylaminePolychlorinated PhenothiazineBuchwald-Hartwig Amination, Thionation/Cyclization

Other Nitrogen-Containing Heterocycles

The reactivity of this compound also allows for its use as a precursor to other important nitrogen-containing heterocylic systems.

Indoles: The Fischer indole (B1671886) synthesis is a classic method, but more modern approaches directly utilize ortho-haloanilines. For example, palladium-catalyzed coupling reactions between a 2-iodoaniline (B362364) and a ketone or alkyne are well-established routes for constructing the indole scaffold. organic-chemistry.orgresearchgate.net A single-electron transfer-mediated reaction between a 2-iodoaniline derivative and a ketone has also been reported as a transition-metal-free alternative. organic-chemistry.org These methods could be applied to this compound to produce indoles with chlorine and iodine substituents at specific positions of the benzene (B151609) ring.

Benzimidazoles: The most common synthesis of benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. While this would require converting the starting aniline into a diamine, other routes are more direct. For example, palladium-catalyzed methods have been developed for the intramolecular cyclization of N-substituted ortho-haloanilines to form benzimidazoles.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Therefore, this compound would first need to be converted to the corresponding 3,6-dichloro-4-iodobenzene-1,2-diamine to serve as a precursor for highly substituted quinoxaline (B1680401) derivatives.

Intermediates in Specialized Chemical Syntheses

Beyond its role as a direct precursor to heterocyclic cores, this compound is a valuable intermediate for creating more complex functional molecules, such as chiral catalysts.

Development of Chiral Catalysts

Chiral iodoarenes have emerged as effective and environmentally benign organocatalysts for a variety of enantioselective transformations. Their utility stems from their ability to be oxidized in situ to form chiral hypervalent iodine reagents, which then mediate asymmetric reactions.

A successful class of these catalysts is based on a chiral lactate (B86563) moiety appended to an iodoaniline backbone. The synthesis of these catalysts involves a straightforward sequence:

Protection of the amine: The amino group of the iodoaniline is first protected, for example, as a sulfonamide by reacting it with a sulfonyl chloride.

Coupling with lactate: The protected iodoaniline is then coupled with a chiral lactate ester (e.g., (S)-methyl lactate) under Mitsunobu reaction conditions. beilstein-journals.org

This sequence produces a C1-symmetric chiral iodoaniline-lactate catalyst. beilstein-journals.org The electronic and steric properties of the iodoaniline can be tuned by the substituents on the aromatic ring. The presence of the dichloro substitution pattern on this compound would influence the catalyst's reactivity and selectivity. These catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. beilstein-journals.org The development of such catalysts highlights the role of specifically functionalized iodoanilines as platforms for advanced organocatalyst design.

Catalyst BackboneChiral AuxiliarySynthesis StepsApplication
Iodoaniline(S)-Methyl Lactate1. N-protection (sulfonylation) 2. Mitsunobu couplingEnantioselective α-oxysulfonylation of ketones

Functionalized Graphene Oxide Preparation

The functionalization of graphene oxide (GO) is a critical step in tailoring its properties for various applications, including advanced composite materials and electronics. This process involves attaching specific molecules or functional groups to the GO surface. While direct research detailing the use of this compound for functionalizing graphene oxide is not prevalent in the provided literature, the methodology can be understood through analogous processes involving similar compounds.

Aniline derivatives are commonly used for this purpose. The process generally involves the reaction of oxygen-containing functional groups on the GO surface (such as epoxy and carboxyl groups) with the amine group of the aniline compound. This creates a stable, covalently bonded structure that integrates the properties of the aniline derivative into the graphene oxide matrix. For instance, nitrogen and iodine co-functionalized reduced graphene (NI-rGO) has been synthesized using 4-iodophenylhydrazine, a reductant that simultaneously removes oxygen groups from GO and functionalizes the sheets with nitrogen and iodine atoms researchgate.net. This method enhances the electrochemical characteristics of the graphene material researchgate.net.

Incorporation into Cyclophosphazene Systems

Information regarding the specific incorporation of this compound into cyclophosphazene systems is not available in the reviewed scientific literature.

Precursors for Polyhalogenated Aromatic Compounds

This compound serves as a valuable intermediate in the synthesis of more complex polyhalogenated aromatic compounds. The iodination of chlorinated aromatic compounds is a key method for producing iodoarenes, which are significant building blocks in organic synthesis nih.gov. The presence of multiple halogen substituents (chlorine and iodine) on the aniline ring provides distinct reaction sites for further chemical transformations.

The regioselective synthesis of such compounds is crucial, as the position of the halogen atoms dictates the chemical properties and subsequent reactivity of the molecule. Research into the iodination of chlorinated anilines, phenols, and other aromatics using reagents like silver salts (e.g., Ag2SO4/I2) has been explored to control the position of iodine substitution nih.gov. For example, 2,5-dichloro-4-iodophenol, a compound structurally similar to this compound, has been identified as a precursor for cephalosporin (B10832234) derivatives nih.gov. Likewise, other chlorinated iodoanilines, such as 2-iodo-3,4-dichloroaniline, are used as starting materials for preparing therapeutically relevant molecules nih.gov. The challenge in these syntheses often lies in separating different iodinated regioisomers and avoiding by-products, making targeted precursors like this compound particularly useful for achieving specific molecular architectures nih.gov.

Table 1: Role as a Precursor in Synthesis
Precursor CompoundSynthetic Target ClassSignificanceReference
Chlorinated IodoarenesComplex Organic MoleculesServe as valuable intermediates and building blocks in organic synthesis. nih.gov
2,5-Dichloro-4-iodophenolCephalosporin DerivativesStarting material for antibiotics active against resistant bacteria. nih.gov
2-Iodo-3,4-dichloroanilineIndolyl Substituted Benzoic AcidsUsed in the preparation of compounds for treating urinary tract disorders. nih.gov

Role in the Synthesis of Radiopharmaceuticals and Imaging Agents

Iodinated aromatic compounds are fundamental precursors in the development of radiopharmaceuticals, particularly for applications in nuclear medicine and diagnostic imaging. The iodine atom can be replaced with a radioactive isotope, most commonly Iodine-123 or Iodine-125, to create a tracer that can be detected by imaging techniques like Single Photon Emission Computed Tomography (SPECT).

While the direct use of this compound as a radiopharmaceutical precursor is not explicitly detailed, its structure is highly relevant to this field. The synthesis of radiolabeled molecules often starts with a stable, non-radioactive iodinated precursor. For example, N-(2-diethylaminoethyl)-4-iodobenzamide was synthesized and labeled with Iodine-125 to create a radiopharmaceutical for localizing and imaging malignant melanoma nih.gov. This agent demonstrated high uptake in tumor tissue, enabling clear scintigraphic images nih.gov.

The general strategy involves the synthesis of a biologically active molecule containing an iodine atom, which is then subjected to radioiodination nih.gov. The aniline moiety in this compound provides a versatile chemical handle for attaching it to larger biomolecules, such as peptides or antibodies, before or after the introduction of the radioisotope. The dichloro-substitution pattern could also be used to modulate the molecule's lipophilicity and biodistribution, potentially improving its targeting specificity and clearance properties.

Table 2: Research Findings on Related Imaging Agents
Agent/PrecursorIsotope UsedTarget/ApplicationKey FindingReference
N-(2-diethylaminoethyl)-4-iodobenzamideIodine-125Malignant Melanoma ImagingDemonstrated high tumor uptake and high tumor/nontumor ratios, enabling external detection. nih.gov
Iodinated PeptidesRadioiodine (*I+)Tumor Diagnosis and TherapyRadioiodination of tyrosine or histidine side chains is an efficient labeling method. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for halogenated anilines often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 2,5-Dichloro-4-iodoaniline.

Key areas for exploration include:

Direct C-H Functionalization: Investigating regioselective C-H iodination and chlorination of aniline (B41778) precursors could provide a more atom-economical route, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters (temperature, pressure, and reaction time) for hazardous reactions like diazotization or nitration/reduction sequences, potentially improving yield and safety.

Green Chemistry Approaches: Research into using greener solvents, reducing the use of toxic reagents, and developing catalytic systems that can be recycled would align with the growing demand for sustainable chemical manufacturing calibrechem.com. For instance, exploring enzymatic halogenation could offer a highly selective and environmentally friendly alternative.

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H HalogenationHigh atom economy, reduced number of stepsDevelopment of regioselective catalysts
Flow Chemistry SynthesisEnhanced safety, improved yield and purityOptimization of reactor design and reaction conditions
Biocatalytic RoutesHigh selectivity, mild reaction conditions, sustainabilityDiscovery and engineering of suitable halogenating enzymes

Exploration of Catalytic Applications Beyond Cross-Coupling

While haloanilines are well-established precursors in palladium-catalyzed cross-coupling reactions for the synthesis of complex aromatic amines, the potential of this compound itself as a ligand or catalyst component is largely unexplored acs.orgbeilstein-journals.org. The electron-rich amino group and the polarizable halogen atoms could be leveraged in novel catalytic systems.

Future research could focus on:

Organocatalysis: Investigating the potential of the aniline moiety to act as a hydrogen-bond donor in activating substrates for asymmetric synthesis.

Ligand Development: Using the aniline as a scaffold to synthesize more complex polydentate ligands. The differential reactivity of the C-I and C-Cl bonds could allow for selective functionalization to create novel N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands for transition metal catalysis acs.org.

Photocatalysis: The presence of a heavy iodine atom could promote intersystem crossing, making derivatives of this compound interesting candidates for investigation as organic photosensitizers in photoredox catalysis.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its application. While standard techniques like NMR, IR, and UV-Vis spectroscopy provide basic characterization, advanced methods could offer deeper insights nih.govresearchgate.net.

Unexplored avenues for characterization include:

Solid-State NMR (ssNMR): To probe the local environment of the carbon, nitrogen, and hydrogen atoms in the crystalline state, providing detailed information about intermolecular interactions and packing polymorphism.

X-ray Absorption Spectroscopy (XAS): To specifically probe the electronic structure around the chlorine and iodine atoms, offering insights into their bonding and charge distribution.

Femtosecond Transient Absorption Spectroscopy: To study the dynamics of excited states, which would be particularly relevant if the molecule is investigated for applications in photocatalysis or nonlinear optics nih.gov.

Spectroscopic TechniqueInformation GainedPotential Application
Solid-State NMRCrystal packing, polymorphism, intermolecular distancesMaterials science, crystal engineering
X-ray Absorption SpectroscopyElement-specific electronic structure, oxidation stateCatalyst design, electronic materials
Femtosecond Transient AbsorptionExcited-state dynamics, relaxation pathwaysPhotocatalysis, nonlinear optics

Computational Design and Prediction of New Derivatives with Targeted Properties

Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized derivatives of this compound, thereby guiding experimental efforts. Quantum chemical calculations can be employed to screen for molecules with specific, targeted functionalities nih.govnih.gov.

Future computational studies could involve:

Density Functional Theory (DFT): To calculate electronic properties such as HOMO/LUMO energy levels, molecular electrostatic potential surfaces, and bond dissociation energies. This can help predict reactivity, stability, and potential for charge-transfer complex formation researchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature and strength of non-covalent interactions, such as halogen and hydrogen bonds, which dictate supramolecular assembly nih.govnih.gov.

Molecular Dynamics (MD) Simulations: To simulate the bulk behavior of materials derived from this compound, predicting properties like thermal stability and morphology.

Computational MethodPredicted PropertiesTargeted Application
Density Functional Theory (DFT)Electronic structure, reactivity, spectral propertiesDesign of electronic materials, catalysts
QTAIMNature and strength of non-covalent interactionsCrystal engineering, supramolecular chemistry
Molecular Dynamics (MD)Bulk material properties, self-assembly behaviorDevelopment of polymers and functional materials

Investigations into Non-Covalent Interactions and Supramolecular Assembly

The combination of a hydrogen-bond-donating amine group with halogen-bond-donating chlorine and iodine atoms makes this compound an exceptional candidate for studies in supramolecular chemistry and crystal engineering mdpi.com. The competition and cooperation between different non-covalent interactions can lead to the formation of highly ordered architectures nih.govresearchgate.net.

Promising research directions are:

Halogen Bonding: A systematic study of the C-I···N, C-I···Cl, and C-Cl···N halogen bonds. The iodine atom, with its large and positive σ-hole, is expected to be a strong halogen bond donor, potentially directing the self-assembly of molecules into predictable patterns like chains or sheets researchgate.netmdpi.com.

Hydrogen Bonding: The N-H protons of the amine group can act as donors to form N-H···N or N-H···X (X = Cl, I) hydrogen bonds, competing with or complementing the halogen bonding interactions nih.gov.

Co-crystallization: Exploring the formation of co-crystals with other molecules (e.g., pyridine-containing compounds) to create new materials with tailored properties. The interplay of hydrogen and halogen bonding could be used to assemble complex, multi-component supramolecular structures mdpi.comresearchgate.net.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-Dichloro-4-iodoaniline while minimizing byproducts?

  • Methodology : Begin with sequential halogenation of aniline derivatives. First, chlorinate at the 2- and 5-positions using N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C). Subsequent iodination at the 4-position can be achieved via Ullmann coupling or directed ortho-metalation strategies. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography with silica gel (hexane/ethyl acetate gradients). Validate purity using 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H/13C^13C NMR to confirm substitution patterns and aromatic proton environments. The deshielding effect of iodine and chlorine atoms will distinguish chemical shifts.
  • Mass Spectrometry : HRMS (ESI or EI) verifies molecular weight (287.913 g/mol) and isotopic patterns (e.g., 127I^{127}I, 35Cl^{35}Cl).
  • Elemental Analysis : Confirm stoichiometry (C6_6H4_4NCl2_2I) with ≤0.3% deviation.
  • Infrared (IR) Spectroscopy : Identify N–H stretching (~3400 cm1^{-1}) and C–I/C–Cl vibrations (500–800 cm1^{-1}) .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology : Employ density functional theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Use basis sets such as 6-311G(d,p) for lighter atoms and LANL2DZ for iodine. Analyze electrostatic potential maps to predict reactivity sites for electrophilic substitution .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

  • Methodology : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for heavy atoms (I, Cl). Analyze intermolecular interactions (e.g., N–H···N hydrogen bonds, halogen···π contacts) to understand packing motifs. Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 as a catalyst. The iodine atom acts as a superior leaving group compared to chlorine due to lower bond dissociation energy. Use DFT to model transition states and calculate activation barriers for oxidative addition steps. Monitor reaction kinetics via in situ 19F^{19}F NMR (if fluorinated partners are used) .

Q. How should researchers address contradictions between experimental and computational data for this compound?

  • Methodology : Cross-validate results using multiple techniques. For example, if DFT predicts a reaction pathway inconsistent with experimental yields:

  • Re-examine solvent effects (e.g., SMD solvation models).
  • Test alternative catalysts/bases empirically.
  • Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between calculated and observed spectroscopic data .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C).
  • Light Sensitivity : Store samples in amber vials; monitor UV-vis spectra before/after light exposure.
  • Hydrolytic Stability : Test pH-dependent degradation (e.g., 1M HCl/NaOH) via HPLC .

Q. How do halogen-halogen interactions influence the supramolecular assembly of this compound?

  • Methodology : Analyze crystal packing via Hirshfeld surface calculations. Quantify Type-I (directional) vs. Type-II (non-directional) halogen···halogen contacts. Compare with related dihalogenated anilines to identify trends in lattice energy and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.